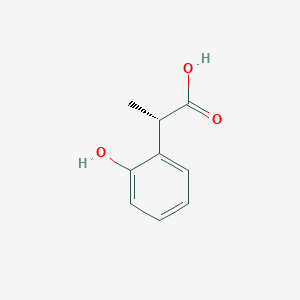

2-(2-Hydroxyphenyl)propanoic acid, (2S)-

Descripción

2-(2-Hydroxyphenyl)propanoic acid, (2S)- is a chiral carboxylic acid featuring a hydroxyphenyl substituent at the β-position of the propanoic acid backbone. The (2S) stereochemistry is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. The compound's structure combines aromaticity (from the 2-hydroxyphenyl group) with acidic and hydrophilic properties (from the carboxylic acid and hydroxyl groups).

Propiedades

Número CAS |

153541-39-0 |

|---|---|

Fórmula molecular |

C9H10O3 |

Peso molecular |

166.17 g/mol |

Nombre IUPAC |

(2S)-2-(2-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 |

Clave InChI |

KRHQRJXHSUXNQY-LURJTMIESA-N |

SMILES isomérico |

C[C@@H](C1=CC=CC=C1O)C(=O)O |

SMILES canónico |

CC(C1=CC=CC=C1O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Reacción de Fenol y Acrilonitrilo: Un método implica la reacción de fenol con acrilonitrilo para formar 2-hidroxifenilacetonitrilo, que luego se hidroliza para producir ácido 2-(2-hidroxifenil)propanoico.

Métodos de Producción Industrial

Los métodos de producción industrial normalmente implican la síntesis a gran escala utilizando las reacciones mencionadas anteriormente, optimizadas para el rendimiento y la pureza. La elección del método depende de la disponibilidad de materias primas y la escala de producción deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El ácido 2-(2-hidroxifenil)propanoico puede sufrir reacciones de oxidación, donde el grupo hidroxilo se convierte en un grupo carbonilo.

Reducción: El compuesto se puede reducir para formar 2-(2-hidroxifenil)propanol.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante diversas reacciones de sustitución.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Los reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) se pueden utilizar para reacciones de sustitución.

Principales Productos Formados

Oxidación: Formación de derivados del ácido 2-(2-hidroxifenil)propanoico con grupos carbonilo.

Reducción: Formación de 2-(2-hidroxifenil)propanol.

Sustitución: Formación de varios ácidos fenilpropanoicos sustituidos.

Aplicaciones Científicas De Investigación

El ácido 2-(2-hidroxifenil)propanoico tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 2-(2-hidroxifenil)propanoico implica su interacción con dianas moleculares como enzimas y receptores. El grupo hidroxilo puede participar en enlaces de hidrógeno, mientras que el grupo de ácido carboxílico puede formar interacciones iónicas. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos .

Comparación Con Compuestos Similares

Data Table: Key Properties of Selected Compounds

| Compound Name | Structure Highlights | pKa | LogP | Biological Activity | Application |

|---|---|---|---|---|---|

| 2-(2-Hydroxyphenyl)propanoic acid, (2S)- | 2-hydroxyphenyl, (2S) configuration | ~3.8* | ~1.5* | Undetermined | Research compound |

| Naproxen | 6-methoxy-2-naphthyl | 4.2 | 3.0 | COX inhibition | NSAID |

| L-p-Hydroxyphenyllactic acid | 4-hydroxyphenyl | ~3.5 | ~0.8 | Tyrosine metabolite | Metabolic studies |

| Benzilic acid | 2,2-diphenyl | 2.3 | 2.7 | Catalyst in synthesis | Organic chemistry |

| Lifitegrast | Benzofuran, tetrahydroisoquinoline | N/A | >4 | LFA-1 antagonism | Dry eye treatment |

*Estimated based on structural analogs.

Research Findings and Trends

- Stereochemistry Matters : The (2S) configuration in the target compound and naproxen is essential for binding chiral biological targets (e.g., enzymes, receptors). Enantiomeric inversion often nullifies activity .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in Lifitegrast) enhance stability and binding, while hydroxyl groups improve solubility but reduce membrane permeability .

- Safety Profiles : Compounds with halogens or complex substituents (e.g., iodine in HY-W052493) require stringent handling, whereas simpler acids like lactic acid are biocompatible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.